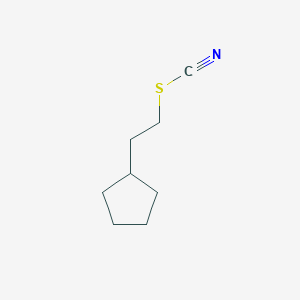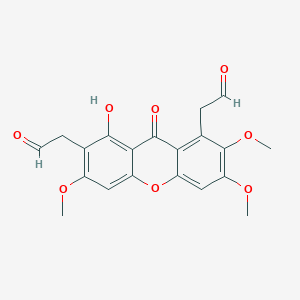
2,2'-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde is a complex organic compound belonging to the xanthene family Xanthenes are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might begin with the formation of the xanthene core through a cyclization reaction, followed by the introduction of hydroxy and methoxy groups via substitution reactions. The final step often involves the oxidation of specific positions to introduce the aldehyde groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding primary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials due to its xanthene core structure.
Mecanismo De Acción
The mechanism of action of 2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction, and cellular processes. The aldehyde groups can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Hydroxy-1,2,3-trimethoxy-6-methyl-9,10-anthraquinone
- 3-Hydroxy-6,7,8-trimethoxy-2-naphthoate
- 2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
Uniqueness
Compared to similar compounds, 2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde stands out due to its unique combination of functional groups and structural features The presence of both hydroxy and methoxy groups, along with the aldehyde functionalities, provides a versatile platform for various chemical modifications and biological interactions
Propiedades
Número CAS |
15404-78-1 |
|---|---|
Fórmula molecular |
C20H18O8 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
2-[1-hydroxy-3,6,7-trimethoxy-9-oxo-8-(2-oxoethyl)xanthen-2-yl]acetaldehyde |
InChI |
InChI=1S/C20H18O8/c1-25-12-8-14-17(18(23)10(12)4-6-21)19(24)16-11(5-7-22)20(27-3)15(26-2)9-13(16)28-14/h6-9,23H,4-5H2,1-3H3 |
Clave InChI |
JXJIJGFAPRIHIK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)OC3=CC(=C(C(=C3C2=O)CC=O)OC)OC)O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


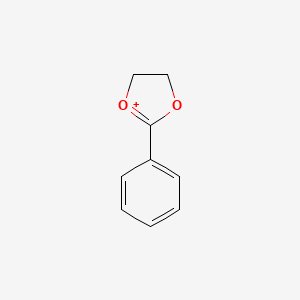
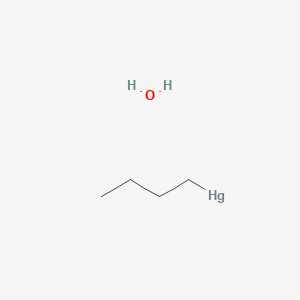
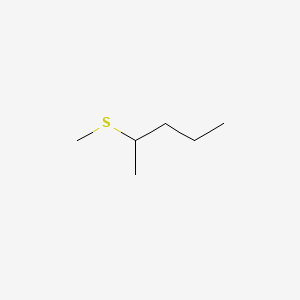


![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
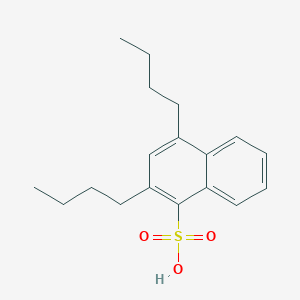
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
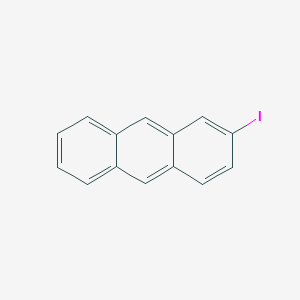
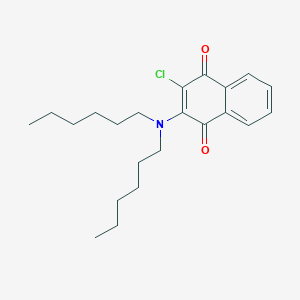
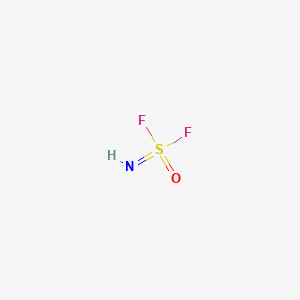

![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
